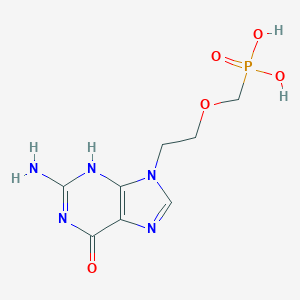![molecular formula C10H10N2S B040618 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 116849-82-2](/img/structure/B40618.png)
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole, also known as MTB, is a heterocyclic compound that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotective effects, and antimicrobial properties. 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its unique structure and potential for use in a variety of research fields. However, one limitation is that the mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole. One area of interest is the development of new cancer treatments based on the inhibition of topoisomerase II and other cellular processes targeted by 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole. Another area of interest is the use of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole and its potential applications in various research fields.
Synthesemethoden
The synthesis of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be achieved through a variety of methods, including the reaction of 2-mercaptobenzimidazole with methyl isothiocyanate, or the reaction of 2-mercaptobenzimidazole with methyl isocyanate. These methods have been shown to yield high purity and yield of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurological research, and infectious disease research. In cancer research, 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological research, 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
116849-82-2 |
|---|---|
Produktname |
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole |
Molekularformel |
C10H10N2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9-5-3-2-4-8(9)11-10(12)6-13-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
LWMCALUODNGSKW-UHFFFAOYSA-N |
SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
Kanonische SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
Synonyme |
1H,3H-Thiazolo[3,4-a]benzimidazole,1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)





![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
